molecular formula C7H18Br2N2 B1364186 1-Propylpiperazine Dihydrobromide CAS No. 64262-23-3

1-Propylpiperazine Dihydrobromide

Cat. No.: B1364186
CAS No.: 64262-23-3
M. Wt: 290.04 g/mol
InChI Key: YTPQLWVHCBATKO-UHFFFAOYSA-N
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Description

1-Propylpiperazine Dihydrobromide is an organic compound with the chemical formula C7H18Br2N2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical syntheses. The compound appears as a colorless or white crystalline powder and is soluble in water and some organic solvents .

Mechanism of Action

Mode of Action

1-Propylpiperazine Dihydrobromide is known to react with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . .

Biochemical Pathways

It has been used in the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines , suggesting it may play a role in these chemical reactions.

Pharmacokinetics

Its solubility in water is 50 mg/mL, indicating that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

1-Propylpiperazine Dihydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . This interaction is crucial for the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines . These interactions highlight the compound’s versatility in biochemical synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been used in the synthesis of amidines and sulfonamides, which are known to interact with various enzymes and proteins . These interactions are essential for understanding the compound’s biochemical activity at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining safe and effective dosages for research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding its subcellular localization is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperazine Dihydrobromide can be synthesized through the reaction of 1-propylpiperazine with hydrobromic acid. The reaction typically involves the following steps:

  • Dissolving 1-propylpiperazine in a suitable solvent such as dichloromethane.
  • Adding hydrobromic acid to the solution under controlled temperature conditions.
  • Allowing the reaction to proceed until the formation of the dihydrobromide salt is complete.
  • Isolating the product by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperazine Dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Potassium Thiocyanate: Used in substitution reactions to form thioamides.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Scientific Research Applications

1-Propylpiperazine Dihydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Ethylpiperazine
  • 1-Methylpiperazine
  • 1-Isopropylpiperazine

Comparison: 1-Propylpiperazine Dihydrobromide is unique due to its specific propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in synthesizing specific derivatives and studying its effects on biological systems .

Properties

IUPAC Name

1-propylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQLWVHCBATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214484
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-23-3
Record name N-Propylpiperazinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064262233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylpiperazinium dibromide
Source European Chemicals Agency (ECHA)
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Record name 1-Propylpiperazine dihydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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